molecular formula C31H34O16P2S4 B13733468 3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]

3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]

Cat. No.: B13733468
M. Wt: 852.8 g/mol
InChI Key: QRWUNHONQDUYKK-UHFFFAOYSA-N
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Description

3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] is a heterocyclic organic compound with the CAS number 406939-32-0 . This compound is known for its unique structure, which includes multiple methoxybenzenesulfonic acid groups attached to a central propanediyldiphosphinidyne core. It is primarily used in experimental and research settings .

Preparation Methods

The synthesis of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] involves several steps. The synthetic route typically starts with the preparation of the propanediyldiphosphinidyne core, followed by the attachment of the methoxybenzenesulfonic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control.

Chemical Reactions Analysis

3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The methoxybenzenesulfonic acid groups can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] involves its interaction with molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

When compared to similar compounds, 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] stands out due to its unique structure and functional groups. Similar compounds include:

    3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-hydroxybenzenesulfonic acid]: This compound has hydroxy groups instead of methoxy groups, leading to different chemical properties and reactivity.

    3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-chlorobenzenesulfonic acid]:

These comparisons highlight the uniqueness of 3,3’,3’‘,3’‘’-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid] and its specific uses in various fields.

Properties

Molecular Formula

C31H34O16P2S4

Molecular Weight

852.8 g/mol

IUPAC Name

3-[3-bis(2-methoxy-5-sulfophenyl)phosphanylpropyl-(2-methoxy-5-sulfophenyl)phosphanyl]-4-methoxybenzenesulfonic acid

InChI

InChI=1S/C31H34O16P2S4/c1-44-24-10-6-20(50(32,33)34)16-28(24)48(29-17-21(51(35,36)37)7-11-25(29)45-2)14-5-15-49(30-18-22(52(38,39)40)8-12-26(30)46-3)31-19-23(53(41,42)43)9-13-27(31)47-4/h6-13,16-19H,5,14-15H2,1-4H3,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)

InChI Key

QRWUNHONQDUYKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)O)P(CCCP(C2=C(C=CC(=C2)S(=O)(=O)O)OC)C3=C(C=CC(=C3)S(=O)(=O)O)OC)C4=C(C=CC(=C4)S(=O)(=O)O)OC

Origin of Product

United States

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